N-(2,5-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-12-5-8-15(9-6-12)17-11-21-18(20-17)19-16-10-13(2)4-7-14(16)3/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMGVXRDFNOIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2,5-dimethylaniline with 4-methylbenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with thiazole moieties exhibit antimicrobial activities. N-(2,5-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest that it may possess moderate antibacterial properties, particularly against Gram-positive bacteria.
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. Thiazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could be further investigated for developing new anti-inflammatory agents.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the synthesized compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity.
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was included among other candidates. The results indicated that this compound exhibited significant activity against certain bacterial strains when tested using standard agar diffusion methods.
Case Study 2: Anticancer Screening
A comparative study was conducted to assess the anticancer properties of different thiazole derivatives on the MCF7 cell line. This compound demonstrated a notable inhibition rate compared to controls, suggesting its potential as a lead compound for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may facilitate binding to hydrophobic pockets within biological targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine
- N-(2,5-dimethylphenyl)-4-(3-methylphenyl)-1,3-thiazol-2-amine
- N-(2,5-dimethylphenyl)-4-(4-ethylphenyl)-1,3-thiazol-2-amine
Uniqueness
N-(2,5-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the aromatic rings and the thiazole ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(2,5-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
- Chemical Formula : C18H18N2S
- Molecular Weight : 298.41 g/mol
- CAS Number : 380437-02-5
The biological activity of this compound primarily relates to its interactions with various biological targets. The thiazole ring is known for its versatility in medicinal chemistry, often contributing to the anticancer and antimicrobial properties of compounds.
Antitumor Activity
Research has demonstrated that thiazole derivatives exhibit notable antitumor properties. The structure-activity relationship (SAR) indicates that modifications on the phenyl rings significantly influence their cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups like methyl at specific positions on the phenyl ring enhance their activity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A431 | <10 | |
| Similar Thiazole Derivative | HCC827 | 6.26 ± 0.33 | |
| Another Thiazole Compound | NCI-H358 | 6.48 ± 0.11 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. A study evaluated various thiazole derivatives for their antibacterial efficacy against common pathogens. The results indicated that certain substitutions on the thiazole ring could enhance antibacterial activity.
Antibacterial Efficacy Table
Case Studies
- Antitumor Study : A recent investigation into the cytotoxic effects of thiazole derivatives found that this compound exhibited significant growth inhibition in A431 cells (IC50 <10 µM), suggesting its potential as a lead compound for further development in cancer therapy.
- Antibacterial Evaluation : In a comparative study of various thiazole derivatives against bacterial strains, this compound showed effective inhibition against Staphylococcus aureus with an MIC of 15 µg/mL, indicating its potential as an antimicrobial agent.
Q & A
Basic: What are the common synthetic routes for preparing N-(2,5-dimethylphenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine?
Answer:
The synthesis typically involves a two-step process:
Thiazole Ring Formation: Reacting a substituted thiourea with α-haloketones (e.g., 4-(4-methylphenyl)thiazol-2-amine precursors) under reflux in ethanol or toluene.
Amination: Introducing the N-(2,5-dimethylphenyl) group via nucleophilic substitution or condensation reactions. For example, reacting 4-(4-methylphenyl)-1,3-thiazol-2-amine with 2,5-dimethylaniline in the presence of a catalyst (e.g., POCl₃) under controlled temperature (90–100°C) .
Key Considerations: Monitor reaction progress using TLC, and purify via recrystallization (e.g., acetone/water mixtures) .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
Standard characterization includes:
- Spectroscopy:
- Mass Spectrometry: Verify molecular weight (e.g., via ESI-MS) .
- Elemental Analysis: Ensure purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
Advanced: How can crystallographic data resolve discrepancies in molecular conformation predictions?
Answer:
X-ray crystallography provides empirical evidence of bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For example:
- Planarity Analysis: Thiazole rings often deviate <10° from coplanarity with adjacent aryl groups (e.g., 9.2° tilt observed in similar structures) .
- Hydrogen Bonding: Intermolecular C–H⋯N interactions (2.8–3.2 Å) stabilize crystal packing .
Methodology: Use SHELXL for refinement, applying constraints for disordered regions. Validate with R-factor (<0.05) and Flack parameters for chiral centers .
Advanced: What computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking: Simulate binding affinity to target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. Optimize ligand conformations with MMFF94 force fields .
- QSAR Models: Correlate substituent effects (e.g., methyl groups) with bioactivity. For example, hydrophobic substituents enhance antifungal activity (pIC₅₀ ~6.2) .
- ADMET Prediction: Use SwissADME to assess solubility (LogP ~3.5) and cytochrome P450 interactions .
Advanced: How do researchers address contradictions in antimicrobial activity data across studies?
Answer:
Contradictions often arise from:
- Strain Variability: Test against standardized strains (e.g., ATCC E. coli 25922) and clinical isolates .
- Assay Conditions: Control pH (7.4), temperature (37°C), and solvent (DMSO ≤1% v/v) to minimize artifacts .
- Mechanistic Studies: Use time-kill assays and SEM imaging to differentiate bactericidal vs. bacteriostatic effects .
Basic: What are the primary biological targets investigated for this compound?
Answer:
- Antimicrobial Targets: Inhibit bacterial DNA gyrase or fungal lanosterol 14α-demethylase .
- Anticancer Targets: Modulate apoptosis pathways (e.g., Bcl-2 inhibition) in leukemia cell lines (IC₅₀ ~12 µM) .
Screening Protocol: Use microdilution (MIC) for antimicrobials and MTT assays for cytotoxicity .
Advanced: What strategies optimize the yield of this compound synthesis?
Answer:
- Catalyst Screening: POCl₃ increases amination efficiency (yield: 75% vs. 50% without) .
- Solvent Optimization: Toluene improves regioselectivity vs. ethanol due to higher boiling point (110°C) .
- Workflow Automation: Use flow chemistry for reproducible small-scale synthesis (<5 g) .
Basic: How is the compound’s stability assessed under experimental conditions?
Answer:
- Thermal Stability: TGA/DSC analysis (decomposition >200°C) .
- Photostability: Expose to UV light (254 nm) for 48h; monitor degradation via HPLC .
- Solution Stability: Store in amber vials at −20°C; avoid aqueous buffers with pH >8.0 .
Advanced: What crystallographic software tools are recommended for analyzing this compound?
Answer:
- Data Collection: Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement: SHELXL-2018 for least-squares minimization; OLEX2 for visualization .
- Validation: CheckCIF for ADDSYM alerts; PLATON for symmetry corrections .
Advanced: How do steric effects of the 2,5-dimethylphenyl group influence reactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
